N-(4-(4-acetylpiperazine-1-carbonyl)thiazol-2-yl)benzenesulfonamide
Overview
Description
N-(4-(4-acetylpiperazine-1-carbonyl)thiazol-2-yl)benzenesulfonamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
The primary target of N-(4-(4-acetylpiperazine-1-carbonyl)thiazol-2-yl)benzenesulfonamide is Poly (ADP-ribose) polymerase (PARP-1) . PARP-1 is a key enzyme involved in the process of DNA repair and genomic stability .
Mode of Action
This compound interacts with its target, PARP-1, by forming a hydrogen bond . This interaction inhibits the enzymatic activity of PARP-1, thereby affecting the DNA repair process .
Biochemical Pathways
The inhibition of PARP-1 affects the DNA repair pathways . This can lead to the accumulation of DNA damage, particularly in cells deficient in certain DNA repair mechanisms, such as BRCA-1 deficient cells . The downstream effects include cell cycle arrest and apoptosis .
Result of Action
The compound displays strong inhibitory effects on PARP-1 enzyme . It also shows good antiproliferative activity on BRCA-1 deficient cells (MDA-MB-436) and inactivity on wild cells (MCF-7), indicating high selectivity and targeting .
Biochemical Analysis
Biochemical Properties
N-(4-(4-acetylpiperazine-1-carbonyl)thiazol-2-yl)benzenesulfonamide interacts with PARP-1, an enzyme involved in DNA repair and programmed cell death . The compound inhibits PARP-1, thereby affecting the enzyme’s activity and the biochemical reactions it is involved in .
Cellular Effects
The compound exerts effects on various types of cells, including BRCA-1 deficient cells (MDA-MB-436) and wild cells (MCF-7) . It influences cell function by inhibiting PARP-1, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to PARP-1 and inhibiting its activity . This interaction can lead to changes in gene expression and affect the function of the enzyme .
Temporal Effects in Laboratory Settings
Its inhibitory effects on PARP-1 suggest potential long-term impacts on cellular function .
Metabolic Pathways
Its interaction with PARP-1 suggests it may influence pathways related to DNA repair and programmed cell death .
Subcellular Localization
The subcellular localization of this compound is not clearly defined. Given its interaction with PARP-1, it may be localized to areas of the cell where this enzyme is active .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-acetylpiperazine-1-carbonyl)thiazol-2-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The piperazine moiety is then introduced through a series of nucleophilic substitution reactions. The final step involves the sulfonation of the benzene ring to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are often used to facilitate the reactions and improve efficiency. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-acetylpiperazine-1-carbonyl)thiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The carbonyl group in the piperazine moiety can be reduced to form alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the benzene ring, leading to a wide range of derivatives.
Scientific Research Applications
N-(4-(4-acetylpiperazine-1-carbonyl)thiazol-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-methylpiperazine-1-carbonyl)thiazol-2-yl)benzenesulfonamide
- N-(4-(4-ethylpiperazine-1-carbonyl)thiazol-2-yl)benzenesulfonamide
- N-(4-(4-propylpiperazine-1-carbonyl)thiazol-2-yl)benzenesulfonamide
Uniqueness
N-(4-(4-acetylpiperazine-1-carbonyl)thiazol-2-yl)benzenesulfonamide is unique due to the presence of the acetyl group in the piperazine moiety, which can influence its chemical reactivity and biological activity. This structural feature can enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-[4-(4-acetylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S2/c1-12(21)19-7-9-20(10-8-19)15(22)14-11-25-16(17-14)18-26(23,24)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWXSTJUOKHIRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.